molecular formula C23H18N4O3S2 B2904512 N-(3-cyanophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252907-72-4

N-(3-cyanophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2904512
CAS No.: 1252907-72-4
M. Wt: 462.54
InChI Key: OKAOMDVCDWPGGB-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that features a thienopyrimidine core, a cyanophenyl group, and a methoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic synthesis. The key steps may include:

    Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources.

    Introduction of the methoxybenzyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the cyanophenyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.

    Final assembly: The final product is obtained by linking the intermediate compounds through amide bond formation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thienopyrimidine core can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydride (NaH) or other strong bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Possible use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Compounds with a similar core structure.

    Benzyl derivatives: Compounds with similar benzyl groups.

    Cyanophenyl derivatives: Compounds with similar cyanophenyl groups.

Uniqueness

N-(3-cyanophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-(3-cyanophenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S2/c1-30-18-7-5-15(6-8-18)13-27-22(29)21-19(9-10-31-21)26-23(27)32-14-20(28)25-17-4-2-3-16(11-17)12-24/h2-11H,13-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAOMDVCDWPGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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